Lipophilicity Differential: XLogP3 of the Target Compound vs. the Carboxylic Acid Analog
The target compound exhibits a computed XLogP3 of 3.5, which places it in a favorable lipophilicity range for membrane permeability. Replacing the 4-(trifluoromethyl)piperidine-1-carbonyl group with a carboxylic acid (as in 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid, CAS 1303708-85-1) would drastically alter this property, as carboxylic acid analogs typically exhibit XLogP3 values approximately 2–3 units lower [1]. This difference is driven by the combined effect of the trifluoromethyl group and the piperidine ring, which together increase hydrophobicity compared to the ionizable acid. The absence of hydrogen bond donors in the target compound (HBD count = 0) further distinguishes it from the carboxylic acid analog (HBD count ≥ 1), impacting both solubility and permeability profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed) |
| Comparator Or Baseline | 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid (CAS 1303708-85-1); estimated XLogP3: ~1.0–1.5 (class-typical for aromatic carboxylic acids) |
| Quantified Difference | Δ XLogP3 ≈ 2.0–2.5 units higher for the target compound |
| Conditions | Computed property values from PubChem (release 2025.09.15); comparator value estimated from class-typical data |
Why This Matters
A logP difference of >2 units is substantial and predicts significantly different membrane permeability and oral absorption profiles, making these compounds non-interchangeable in any cell-based or in vivo assay context.
- [1] PubChem. (2026). Compound Summary for CID 92085247. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1903556-94-4 View Source
